N-(2H-1,3-BENZODIOXOL-5-YL)-5-(1-METHYL-4-NITRO-1H-IMIDAZOL-5-YL)-1,3,4-OXADIAZOL-2-AMINE
Overview
Description
N-(2H-1,3-BENZODIOXOL-5-YL)-5-(1-METHYL-4-NITRO-1H-IMIDAZOL-5-YL)-1,3,4-OXADIAZOL-2-AMINE is a complex organic compound that features a unique combination of functional groups, including a benzodioxole ring, an imidazole ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-5-(1-METHYL-4-NITRO-1H-IMIDAZOL-5-YL)-1,3,4-OXADIAZOL-2-AMINE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole ring, followed by the introduction of the imidazole and oxadiazole rings through cyclization reactions. The nitro group is usually introduced via nitration reactions, and the amine group is added through amination reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole and imidazole rings.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the imidazole and oxadiazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are often used in substitution reactions.
Major Products:
Oxidation: Products may include various oxidized derivatives of the benzodioxole and imidazole rings.
Reduction: The primary product is the corresponding amine derivative.
Substitution: Substituted derivatives of the original compound, depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-5-(1-METHYL-4-NITRO-1H-IMIDAZOL-5-YL)-1,3,4-OXADIAZOL-2-AMINE is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
N-(2H-1,3-BENZODIOXOL-5-YL)-5-(1-METHYL-4-NITRO-1H-IMIDAZOL-5-YL)-1,3,4-OXADIAZOL-2-AMINE can be compared to other compounds with similar structures, such as:
Benzodioxole derivatives: Known for their bioactivity and use in medicinal chemistry.
Imidazole derivatives: Widely used in pharmaceuticals for their antimicrobial and antifungal properties.
Oxadiazole derivatives: Investigated for their potential as anticancer and anti-inflammatory agents.
The uniqueness of this compound lies in its combination of these three functional groups, which may confer unique properties and applications not seen in other compounds.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-5-(3-methyl-5-nitroimidazol-4-yl)-1,3,4-oxadiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N6O5/c1-18-5-14-11(19(20)21)10(18)12-16-17-13(24-12)15-7-2-3-8-9(4-7)23-6-22-8/h2-5H,6H2,1H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHXYUITPBXBFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1C2=NN=C(O2)NC3=CC4=C(C=C3)OCO4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N6O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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